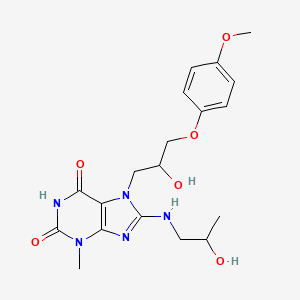

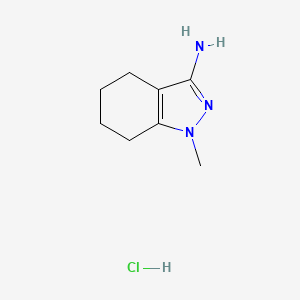

![molecular formula C13H15N5O2 B2486771 N-[4-(二甲氨基)-2-甲氧基嘧啶-5-基]吡啶-2-甲酰胺 CAS No. 1797253-31-6](/img/structure/B2486771.png)

N-[4-(二甲氨基)-2-甲氧基嘧啶-5-基]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)picolinamide" is a chemical compound that likely belongs to the category of picolinamides, which are known for their versatile chemical properties and potential biological activities. The compound incorporates a pyrimidinyl moiety substituted with a dimethylamino group and a methoxy group, attached to a picolinamide structure.

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including the formation of the pyrimidinyl core, introduction of substituents (such as dimethylamino and methoxy groups), and final coupling with picolinamide. A common approach might involve starting from substituted pyridines or pyrimidines, with subsequent modifications through nucleophilic substitution reactions, amidation, and other suitable chemical transformations (Singh & Singh, 2000).

Molecular Structure Analysis

The molecular structure of compounds in this class typically features a planar pyrimidine ring system that allows for potential π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. The presence of a dimethylamino group could introduce steric and electronic effects that influence the molecule's overall geometry and reactivity (Najafi, Amini, & Ng, 2012).

Chemical Reactions and Properties

Chemically, picolinamides and their derivatives are known for their reactivity towards various reagents, allowing for further functionalization of the molecule. For example, the dimethylamino group can participate in quaternization reactions, while the methoxy group might be involved in substitution reactions under certain conditions (Brown & Teitei, 1965).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, can vary significantly based on the nature and position of substituents. The compound's structure suggests potential for moderate to good solubility in organic solvents, given the presence of both polar (picolinamide) and non-polar (dimethylamino) functional groups.

Chemical Properties Analysis

The chemical properties are characterized by the potential for various intermolecular interactions, such as hydrogen bonding due to the amide group, and possible coordination to metal ions through the pyrimidine nitrogen atoms. The electronic effects of the dimethylamino and methoxy groups can influence the electron density distribution across the molecule, affecting its reactivity and interaction with biological targets (Wu & Su, 1997).

科学研究应用

羧酸底物的催化和非催化酰胺化

该化合物在羧酸底物的酰胺化中起着重要作用 . 羧酰胺是有机化学和药物化学的重要组成部分,因为它们可用于合成肽、内酰胺以及超过 25% 的常用药物 . 它们还在具有抗癌、抗真菌和抗菌活性的生物活性产品的合成中发挥着主导作用 .

生物活性产品的合成

该化合物用于合成具有抗癌、抗真菌和抗菌活性的生物活性产品 . 这是因为羧酰胺在这些产品的合成中很重要 .

酰化反应的催化剂

“N-[4-(二甲氨基)-2-甲氧基嘧啶-5-基]吡啶-2-甲酰胺”是一种高效的酰化反应催化剂 . 酰化是有机化学中的一个重要过程,经常用于生产药物和其他化学品。

大环内酰胺化

该化合物已用于大环内酰胺化的催化 . 大环内酰胺化是许多天然产物和药物(特别是含有大环结构的药物)合成的关键步骤。

肽和内酰胺的合成

该化合物用于合成肽和内酰胺 . 肽和内酰胺在药物化学领域很重要,其应用范围从药物开发到材料科学。

光谱分析

该化合物已用于光谱分析 . 这是化学中使用的一种技术,通过研究化合物与不同波长光的相互作用来识别和研究化合物。

属性

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXSSSUVNMPHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

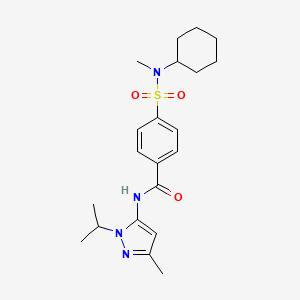

![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)

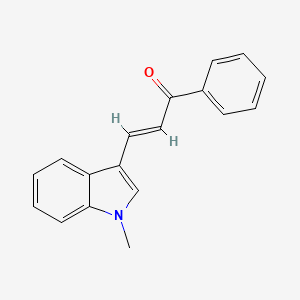

![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)

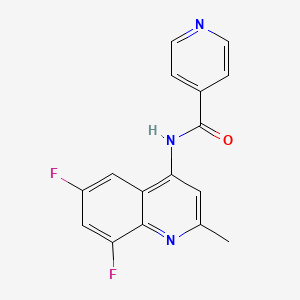

![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)

![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)

![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)

![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)

![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)

![2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2486710.png)